molecular formula C12H11Cl2NO2S2 B11484854 4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B11484854
M. Wt: 336.3 g/mol
InChI Key: GBYFVPBKANFEOY-UHFFFAOYSA-N
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Description

4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms, a methyl group, and a thiophene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methylbenzene-1-sulfonamide to introduce chlorine atoms at the 4 and 5 positions. This is followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The thiophene moiety may also contribute to the compound’s activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-2-methylbenzenesulfonamide: Lacks the thiophene moiety.

    2-methyl-N-[(thiophen-2-yl)methyl]benzenesulfonamide: Lacks the chlorine atoms.

Uniqueness

The presence of both chlorine atoms and the thiophene moiety in 4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide makes it unique compared to similar compounds. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11Cl2NO2S2

Molecular Weight

336.3 g/mol

IUPAC Name

4,5-dichloro-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11Cl2NO2S2/c1-8-5-10(13)11(14)6-12(8)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3

InChI Key

GBYFVPBKANFEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CS2)Cl)Cl

Origin of Product

United States

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